UGT1A1 Inhibition: The Primary Annotated Bioactivity That Distinguishes 2034400-77-4 from sEH-Targeted Pyrimidin-2-yloxy Urea Analogs
2034400-77-4 exhibits a moderate inhibitory effect on recombinant human UGT1A1 (IC50 = 2.80 µM), a target not addressed by the leading sEH inhibitors within the same chemical class [1]. By contrast, the structurally related compound BDBM409006 (US 10377744, Compound 27) displays a Ki of 0.78 nM against human sEH but has no reported UGT1A1 activity [2]. This represents a >3,500‑fold selectivity reversal at the target level, underscoring that the 2‑methoxyethyl substituent redirects pharmacological action from epoxide hydrolase to glucuronosyltransferase inhibition.
| Evidence Dimension | Target inhibition potency (UGT1A1 vs. sEH) |
|---|---|
| Target Compound Data | IC50 = 2.80 µM (human UGT1A1, bilirubin substrate) |
| Comparator Or Baseline | BDBM409006 (US 10377744, Compound 27): Ki = 0.78 nM (human sEH, FRET-based assay) |
| Quantified Difference | >3,500‑fold selectivity reversal (UGT1A1 over sEH for 2034400-77-4; sEH over UGT1A1 for comparator) |
| Conditions | Recombinant human UGT1A1, bilirubin as substrate, 5 min preincubation, 40 min measurement [1]; recombinant human sEH expressed in baculovirus system, 1 hr incubation, FRET displacement [2] |
Why This Matters
For scientists investigating UGT1A1‑mediated glucuronidation, bilirubin clearance disorders, or UGT1A1‑dependent drug interactions, this selectivity profile makes 2034400-77-4 a mechanistically distinct tool that cannot be replaced by sEH‑optimized congeners.
- [1] BindingDB, BDBM50523559 (CHEMBL4573907). Affinity Data: IC50 2.80E+3 nM, Inhibition of recombinant human UGT1A1. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50523559 View Source
- [2] BindingDB, BDBM409006. Affinity Data: Ki 0.780 nM, Inhibition of recombinant human sEH. US10377744, Compound 27. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=409006 View Source
